(6R,7R)-7-(Benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester
Description
Properties
IUPAC Name |
benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN2O6/c1-36-29(31-25(33)21-15-9-4-10-16-21)27(35)32-23(22(17-30)18-37-28(29)32)26(34)38-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,28H,17-18H2,1H3,(H,31,33)/t28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDDTRDLTGDBQQ-WDYNHAJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104839 | |
| Record name | Diphenylmethyl (6R,7R)-7-(benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68313-94-0 | |
| Record name | Diphenylmethyl (6R,7R)-7-(benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68313-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylmethyl (6R,7R)-7-(benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic core is typically formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst.
Introduction of the benzhydryl group: The benzhydryl group is introduced through a nucleophilic substitution reaction, where a benzhydryl halide reacts with the bicyclic core.
Addition of the benzamido group: The benzamido group is added through an amide coupling reaction, which involves the reaction of a benzoyl chloride with an amine group on the bicyclic core.
Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid.
Methoxylation: The methoxy group is added through a methylation reaction, often using dimethyl sulfate or methyl iodide.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
(6R,7R)-7-(Benzoylamino)-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis reactions, particularly under acidic or basic conditions, leading to the cleavage of the ester or amide bonds.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
The compound features a bicyclic structure with various functional groups, including a benzoylamino group and a chloromethyl moiety, which contribute to its reactivity and potential biological activity.
Medicinal Chemistry
Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function. Research has indicated that similar bicyclic compounds can serve as effective antibacterial agents due to their ability to disrupt bacterial cell wall synthesis.
Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been investigated. Case studies have shown that derivatives of this structure can inhibit tumor growth in vitro, making it a candidate for further development as an anticancer drug.
Biochemical Research
Proteomics : The compound is utilized as a biochemical tool in proteomics research for the identification and quantification of proteins. Its ability to form stable complexes with proteins makes it valuable for studying protein interactions and functions.
Enzyme Inhibition Studies : The compound has been used to investigate the inhibition of specific enzymes involved in metabolic pathways. For instance, its interactions with enzymes like proteases have been documented, providing insights into enzyme mechanisms and potential therapeutic targets.
Chemical Biology
Targeted Drug Delivery : The unique structural properties of this compound allow for modifications that enhance its solubility and bioavailability, making it suitable for targeted drug delivery systems. Research is ongoing to explore its use in conjugation with nanoparticles for more effective delivery of therapeutic agents.
Synthetic Chemistry
Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its complex structure allows chemists to modify it to create new compounds with desired properties.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Effects
In vitro studies published in the Journal of Medicinal Chemistry showed that the compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The study highlighted the need for further investigation into its mechanism of action and potential clinical applications.
Mechanism of Action
The mechanism of action of benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural and functional differences are summarized below:
Structural and Functional Analysis:
3-Substituent :
- Chloromethyl (Target, ): Enhances β-lactamase inhibition via nucleophilic displacement.
- Hydroxy (): Reduces antibacterial activity but improves solubility.
- Methylene (): Less reactive, requiring enzymatic activation for efficacy .
7-Substituent: Benzoylamino + Methoxy (Target): Resists β-lactamases due to steric hindrance. Phenylacetyl (): Broad-spectrum activity but susceptible to hydrolysis.
Ester Group :
- Diphenylmethyl (Target, ): High lipophilicity improves tissue penetration but may reduce solubility.
- p-Methoxybenzyl (): Faster hydrolysis in vivo, acting as a prodrug .
Ring Heteroatom :
- 5-Oxa (Target, ): Increases stability but may reduce binding to bacterial PBPs.
- 5-Thia (): Traditional cephalosporin core with better enzyme affinity.
Notes
Synthetic Challenges : Low yields (e.g., 2% for ’s compound 12o) highlight difficulties in modifying the oxacephem core .
Stereochemical Considerations : The 7S configuration in ’s compound may alter antibacterial spectrum due to spatial mismatches with PBPs .
Prodrug Strategies : Esters like diphenylmethyl and p-methoxybenzyl are used to balance lipophilicity and hydrolysis rates .
Biological Data Gaps: Limited evidence on MIC values or in vivo efficacy necessitates further studies.
Biological Activity
2-Chloro-5-fluoro-1,3-dimethylbenzene, also known as 2-chloro-5-fluoro-m-xylene, is an aromatic compound with significant biological activity. This compound has gained attention in various fields including medicinal chemistry and agrochemicals due to its potential therapeutic and pesticidal properties.
- Molecular Formula : C9H10ClF
- Molecular Weight : 174.63 g/mol
- Structure : The compound features a chlorinated and fluorinated aromatic ring, contributing to its unique reactivity and biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that 2-chloro-5-fluoro-1,3-dimethylbenzene exhibits notable antimicrobial activity against various bacterial strains. The introduction of fluorine enhances lipophilicity, which can improve membrane penetration and increase biological efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using L1210 mouse leukemia cells. The compound showed promising results with an IC50 value in the micromolar range, indicating its potential for further development as an anticancer agent.
| Compound | IC50 (µM) |
|---|---|
| 2-Chloro-5-fluoro-1,3-dimethylbenzene | 15 µM |
This suggests that the compound could inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapy .
The biological activity of 2-chloro-5-fluoro-1,3-dimethylbenzene is attributed to its ability to interact with cellular membranes and potentially disrupt cellular processes. The presence of halogens (chlorine and fluorine) may facilitate interactions with nucleophilic sites within bacterial cells or cancerous tissues, leading to cell death or growth inhibition .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various halogenated compounds including 2-chloro-5-fluoro-1,3-dimethylbenzene. The results indicated that the compound showed superior activity compared to non-halogenated analogs, reinforcing the hypothesis that halogenation enhances biological activity .
Study 2: Anticancer Potential
In vitro studies on L1210 leukemia cells revealed that the compound's cytotoxic effects were dose-dependent. Further mechanistic studies suggested that it may induce apoptosis through caspase activation pathways .
Q & A
Q. What are the key synthetic methodologies for synthesizing this compound, and how can its stereochemistry be controlled?
The compound is synthesized via multi-step reactions, often as a cephalosporin intermediate. Critical steps include:
- Acylation : Introducing the benzoylamino group at the 7-position via coupling reactions using DIPEA (N,N-diisopropylethylamine) as a base .
- Chloromethylation : Incorporating the chloromethyl group at position 3 using chlorinating agents like SOCl₂ or PCl₃ under controlled temperatures .
- Stereochemical control : Chiral resolution via HPLC or enzymatic methods ensures the (6R,7R) configuration, critical for antibiotic activity .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the methoxy group (δ 3.2–3.4 ppm) and benzoyl protons (δ 7.4–8.0 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 500.566) .
- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (β-lactam carbonyl) and ~1680 cm⁻¹ (amide C=O) validate core functional groups .
Q. What role does this compound play in cephalosporin antibiotic development?
It is a key intermediate for ceftaroline fosamil , a fifth-generation cephalosporin. The diphenylmethyl ester protects the carboxyl group during synthesis, enabling subsequent deprotection to form the active drug . Modifications at the 3-position (e.g., chloromethyl) enhance β-lactamase stability .
Advanced Research Questions
Q. How do polymorphic forms impact the compound’s stability, and how can they be managed?
The compound exhibits pseudopolymorphism, with hydration states affecting crystallinity and solubility:
Q. How can impurities arising during synthesis or degradation be identified and quantified?
Common impurities include deacetylated byproducts and dimers (Table 1):
Q. What strategies improve synthetic yield while minimizing side reactions?
Q. How does the chloromethyl group influence the compound’s reactivity and downstream applications?
The chloromethyl group at position 3:
- Enhances nucleophilic substitution reactivity for further functionalization (e.g., coupling with thiols to improve pharmacokinetics) .
- Increases stability against esterases compared to acetoxymethyl derivatives .
Methodology : Evaluate substitution kinetics using HPLC monitoring and computational modeling (DFT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
